TAS-119 was developed by Taiho Pharmaceutical Company and is classified as an Aurora kinase inhibitor. Its primary mechanism involves the inhibition of Aurora kinase A, which plays a significant role in mitosis and is often overexpressed in various cancers. This compound has also demonstrated activity against tropomyosin receptor kinases, further broadening its potential therapeutic applications .
The synthesis of TAS-119 follows procedures outlined in International Patent Application WO2013129443. The compound is synthesized through a multi-step process involving the formation of key intermediates that ultimately lead to the final product. Specific synthetic routes include:
The detailed synthetic pathway allows for reproducibility and optimization of yield and purity, critical for clinical development .
TAS-119 has a well-defined molecular structure characterized by its 2-aminopyrimidine core. The molecular formula is C₁₄H₁₅N₅O, with a molecular weight of approximately 269.3 g/mol. The structural features include:
Crystallographic data indicate that TAS-119 adopts a conformation conducive to binding within the ATP-binding site of Aurora kinase A, facilitating effective inhibition .
TAS-119 undergoes several key chemical reactions that contribute to its biological activity:
These reactions underscore TAS-119's potential as an effective anticancer agent by disrupting critical cellular processes .
The mechanism of action for TAS-119 primarily involves:
This multifaceted mechanism positions TAS-119 as a potent candidate for targeted cancer therapy .
TAS-119 exhibits several notable physical and chemical properties:
These properties are essential for its development as an anticancer agent .
TAS-119's primary application lies in oncology as a targeted therapeutic agent:
Aurora A kinase (AURKA), a serine/threonine kinase encoded by the AURKA gene on chromosome 20q13.2, serves as a master regulator of mitosis. It governs centrosome maturation, spindle assembly, chromosomal segregation fidelity, and G2/M transition [2] [8]. Structurally, AURKA comprises an N-terminal domain (mediating protein interactions), a central catalytic kinase domain, and a C-terminal degron domain responsible for protein stability regulation. Its activation hinges on autophosphorylation at Threonine 288 (Thr288) within the activation loop, often facilitated by binding partners like TPX2 [2] [8].
In cancer, AURKA is frequently amplified (particularly in malignancies with 20q gain) or transcriptionally overexpressed due to oncogenic drivers like MYC or EGFR [8]. This dysregulation leads to:
Table 1: Aurora Kinase Family Members and Key Characteristics
Isoform | Gene Locus | Primary Localization | Key Functions | Cancer Associations |
---|---|---|---|---|
Aurora A (AURKA) | 20q13.2 | Centrosomes, spindle poles | Centrosome maturation, spindle assembly, G2/M transition, N-Myc stabilization | Amplification/overexpression in breast, CRC, neuroblastoma; poor prognosis |
Aurora B (AURKB) | 17p13.1 | Centromeres, midbody | Chromosome biorientation, cytokinesis, spindle checkpoint | Overexpression in HNSCC, oral cancers; linked to polyploidy |
Aurora C (AURKC) | 19q13.43 | Centrosomes (meiosis) | Spermatogenesis, early embryonic divisions | Limited role in somatic cancers |
Early Aurora kinase inhibitors (e.g., VX-680, PHA-739358) were pan-inhibitors targeting both Aurora A and B. While demonstrating antitumor activity, their clinical utility was hampered by dose-limiting toxicities—particularly neutropenia and mucositis—stemming from AURKB inhibition, which disrupts cytokinesis in hematopoietic progenitors [1] [9].
The quest for selectivity led to Alisertib (MLN8237), a second-generation ATP-competitive AURKA inhibitor. Despite reaching Phase III trials, its efficacy was constrained by:
TAS-119 emerged as a highly selective third-generation inhibitor. Preclinical profiling revealed an IC₅₀ of 1.04 ± 0.09 nM for AURKA versus 95 ± 11 nM (AURKB) and 36.5 ± 6.2 nM (AURKC), achieving >90-fold selectivity over AURKB [1] [9]. This selectivity profile promised reduced hematological toxicity. Beyond catalytic inhibition, novel strategies like PROTACs (e.g., HLB-0532259/compound 4) were developed to degrade AURKA protein, leading to concomitant N-Myc loss in neuroblastoma models [3] [4] [7].
Table 2: Evolution of Select Aurora Kinase Inhibitors in Clinical Development
Compound | Type | Selectivity (AURKA vs. AURKB) | Key Clinical Findings | Limitations |
---|---|---|---|---|
VX-680 (Tozasertib) | Pan-Aurora | Low | Activity in CML/AML; Phase II | Dose-limiting neutropenia/mucositis |
Alisertib (MLN8237) | ATP-competitive | Moderate (IC₅₀ AURKA: ~1 nM; AURKB: ~1533 nM) | Phase III in PTCL; modest activity in solid tumors | Myelosuppression; limited N-Myc degradation |
ENMD-2076 | Multi-kinase (AURKA, VEGFR, FGFR) | Low | Phase II in ovarian, HCC | Off-target effects |
TAS-119 | ATP-competitive | High (>90-fold) | Phase 1 activity in MYC/β-catenin-altered tumors; target inhibition in biopsies | Ocular toxicity (manageable) |
HLB-0532259 (PROTAC) | Degrader | High (Degrades AURKA, spares AURKB) | Preclinical: Degrades N-Myc in MYCN-NB xenografts | Under preclinical investigation |
The biological interplay between AURKA and key oncogenic drivers provides a compelling rationale for its inhibition in molecularly defined subsets:
MYC-Amplified Tumors:In neuroblastoma, SCLC, and breast cancer, amplification of MYCN or MYC drives aggressive disease. AURKA binds N-Myc (and c-Myc), shielding it from proteasomal degradation. Pharmacological inhibition or degradation of AURKA disrupts this complex, restoring SCFFbxw7-mediated ubiquitination of N-Myc. PROTAC degraders like HLB-0532259 achieve deeper and more sustained N-Myc suppression than catalytic inhibitors (DC₅₀ = 20.2 nM for AURKA degradation) [3] [4] [7]. Preclinically, this translates to tumor regression in MYCN-amplified neuroblastoma xenografts.
β-Catenin-Mutated Tumors:In colorectal cancer (CRC) and hepatocellular carcinoma, mutations in CTNNB1 (β-catenin) or Wnt pathway regulators (e.g., APC, AXIN) drive constitutive pathway activation. AURKA intersects with Wnt signaling via:
Table 3: Genetic Alterations Sensitizing Tumors to AURKA Inhibition
Alteration | Tumor Types | Mechanism Linking to AURKA | Preclinical/Clinical Evidence |
---|---|---|---|
MYCN Amplification | Neuroblastoma, SCLC | AURKA binds and stabilizes N-Myc protein | PROTACs induce concomitant AURKA/N-Myc degradation; TAS-119 expansion in MYC-altered tumors [1] [3] |
c-MYC Amplification/Overexpression | Breast cancer, DLBCL | Stabilization via similar N-Myc mechanism; transcriptional upregulation of AURKA | Synthetic lethality in MYC-driven models; TAS-119 activity in HER2-negative breast cohort [1] [8] |
CTNNB1 Mutations / APC Loss | Colorectal cancer, HCC | AURKA phosphorylates/inactivates GSK3β; β-catenin transactivates AURKA | AURKA knockdown suppresses Wnt targets; TAS-119 basket cohort includes β-catenin-mutated tumors [1] [5] |
These mechanisms underpin the design of TAS-119’s expansion cohorts, which specifically enrolled patients with MYC-amplified or β-catenin-mutated solid tumors to validate the mechanistic rationale clinically [1] [9].
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3